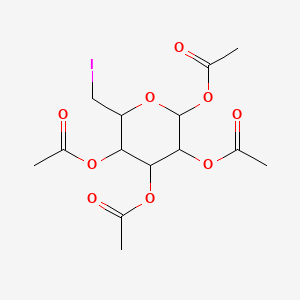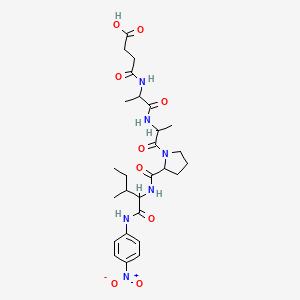
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate involves an aldol condensation reaction. This typically starts with the reaction of 4-sulfanylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to promote the formation of the desired product.
-
Esterification: : Another approach involves the esterification of 3-(4-sulfanylphenyl)prop-2-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid and is performed under reflux to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylprop-2-enoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its sulfanyl group can interact with biological targets, providing a basis for the development of new drugs.
Industry
In materials science, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism by which methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group in place of the sulfanyl group.
Methyl (E)-3-(4-nitrophenyl)prop-2-enoate: Features a nitro group instead of a sulfanyl group.
Uniqueness
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where sulfur-containing compounds are advantageous, such as in the development of certain pharmaceuticals and materials.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science.
Eigenschaften
Molekularformel |
C10H10O2S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3/b7-4+ |
InChI-Schlüssel |
PTHBLFORUKMDES-QPJJXVBHSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



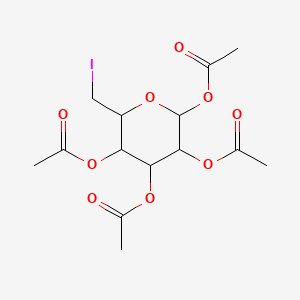
![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
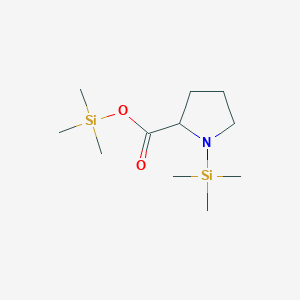
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)


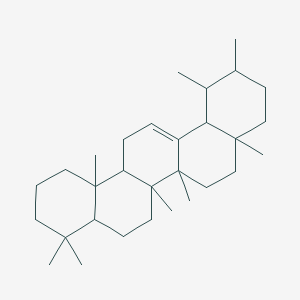
amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
